Enhanced Human Tyrosinase Inhibition via 4-Amino Substitution
In a 2024 structure-activity relationship study published in the European Journal of Medicinal Chemistry, researchers evaluated eighteen 4-substituted indanone derivatives as human tyrosinase (hsTYR) inhibitors [1]. The study used 4-hydroxy-2′,4′-dihydroxyindanone (compound 1a) as the parent comparator—one of the two most active hsTYR inhibitors reported to date alongside the marketed reference thiamidol. 4-Amino- and 4-amido-substituted indanone derivatives demonstrated a two- to ten-fold increase in inhibitory activity over the parent compound 1a in human melanoma MNT-1 cell lysate assays, and a ten-fold improvement in 4-day whole-cell melanogenesis suppression experiments [1]. Molecular docking confirmed that the 4-amino substitution enables favorable hydrogen bonding interactions with Glu203 in the hsTYR active site that are not accessible to the 4-hydroxy analog [1].
| Evidence Dimension | Human tyrosinase (hsTYR) inhibition and cellular melanogenesis suppression |
|---|---|
| Target Compound Data | 4-amino-2′,4′-dihydroxyindanone derivatives |
| Comparator Or Baseline | 4-hydroxy-2′,4′-dihydroxyindanone (parent compound 1a) |
| Quantified Difference | 2–10× increase in hsTYR inhibition in MNT-1 cell lysates; 10× improvement in whole-cell melanogenesis suppression |
| Conditions | Human melanoma MNT-1 cell lysates and 4-day whole-cell assays; molecular docking against hsTYR active site |
Why This Matters
This quantitative evidence demonstrates that the 4-amino indanone motif provides superior target engagement compared to 4-hydroxy indanone analogs, guiding rational selection for tyrosinase inhibitor development programs.
- [1] Roulier, B., et al. (2024). Design and synthesis of 4-amino-2′,4′-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. European Journal of Medicinal Chemistry, 266, 116112. View Source
